molecular formula C29H33N5O2 B14117877 5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14117877
M. Wt: 483.6 g/mol
InChI Key: IGSRCKROHQFOFL-UHFFFAOYSA-N
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Description

5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that features a pyrazolo[1,5-a]pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the use of a Friedel-Crafts acylation reaction to introduce the 4-(4-methylphenyl) group onto a piperazine ring . This is followed by a series of condensation reactions to form the pyrazolo[1,5-a]pyrazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. This compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and enzymes involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific structural features, which may confer distinct biological activities compared to similar compounds. Its pyrazolo[1,5-a]pyrazinone core and the presence of both piperazine and phenyl groups contribute to its potential as a versatile scaffold in drug design.

Properties

Molecular Formula

C29H33N5O2

Molecular Weight

483.6 g/mol

IUPAC Name

5-[3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C29H33N5O2/c1-21(2)23-6-8-24(9-7-23)26-20-27-29(36)33(18-19-34(27)30-26)13-12-28(35)32-16-14-31(15-17-32)25-10-4-22(3)5-11-25/h4-11,18-21H,12-17H2,1-3H3

InChI Key

IGSRCKROHQFOFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C(C)C)C3=O

Origin of Product

United States

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